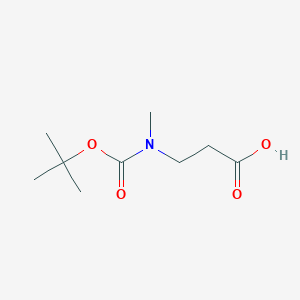

Ácido 3-((terc-butoxicarbonil)(metil)amino)propanoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives closely related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid involves multiple steps, including esterification, protection of amine and thiol groups, and the use of L-cystine as a starting material. An example is the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, achieving an overall yield of 67% through a three-step process (Qin et al., 2014).

Molecular Structure Analysis

The molecular conformation of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, shows that the α-aminoisobutyric acid residues adopt values characteristic of α-helical and mixed 3(10)- and α-helical conformations. This compound crystallizes in the monoclinic space group P2(1)/n in two polymorphic forms, highlighting the complex structural dynamics these molecules can exhibit (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Synthesis pathways for derivatives of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid often involve complex reactions, including diastereoselective processes and the formation of diastereomeric salts or chromatographic separation on chiral stationary phases. These methods enable the production of pure cis or trans acids, highlighting the chemical versatility and the ability to achieve specific stereochemistries (Bakonyi et al., 2013).

Aplicaciones Científicas De Investigación

Síntesis de Aminoácidos No Proteínicos

Los aminoácidos protegidos con Boc son fundamentales en la síntesis de aminoácidos no proteínicos, que no se encuentran en la naturaleza pero poseen significativas actividades biológicas y farmacológicas. Por ejemplo, se utilizan para crear derivados de β-(1,2,4-triazol-1-il)alanina, que han mostrado un amplio espectro de actividades, incluyendo propiedades antimicrobianas y anticancerígenas .

Síntesis de Péptidos

El grupo terc-butoxicarbonil (Boc) es un grupo protector común utilizado en la síntesis de péptidos. Protege al grupo amino durante la unión de aminoácidos para formar péptidos. Esto es crucial para sintetizar secuencias peptídicas específicas sin reacciones secundarias indeseadas .

Desarrollo de Antibióticos

Los aminoácidos protegidos con Boc sirven como reactivos en la síntesis en fase sólida de análogos cíclicos con actividades antibióticas. Esta aplicación es esencial en el desarrollo de nuevos antibióticos que se pueden utilizar para combatir cepas bacterianas resistentes .

Investigación Antiviral

Los investigadores utilizan aminoácidos protegidos con Boc para sintetizar análogos de medicamentos antivirales existentes. Esto ayuda a comprender la relación estructura-actividad y a desarrollar agentes antivirales más potentes .

Investigación sobre el Cáncer

Los aminoácidos protegidos con Boc se utilizan en la síntesis de análogos modificados de inhibidores de la proteasa del virus de la hepatitis C (VHC). Estos estudios contribuyen al desarrollo de terapias dirigidas para el VHC, que pueden provocar cáncer de hígado si no se tratan .

Estudios Neurológicos

En la investigación neurológica, los aminoácidos protegidos con Boc se utilizan para sintetizar agonistas del receptor V1a peptídicos. Estos compuestos pueden ayudar a comprender y tratar diversos trastornos neurológicos .

Formación de Líquidos Iónicos

Los aminoácidos protegidos con Boc se utilizan para crear líquidos iónicos, que tienen aplicaciones en la síntesis orgánica y la química verde. Estos líquidos iónicos pueden actuar como solventes o catalizadores en reacciones químicas, ofreciendo una alternativa ecológica a los solventes tradicionales .

Estrategias de Desprotección

El estudio de los métodos de desprotección para los aminoácidos Boc es crucial para la química de péptidos. Las estrategias de desprotección eficientes son necesarias para obtener el producto peptídico final después de la síntesis. La investigación en esta área se centra en el desarrollo de métodos rápidos y efectivos para eliminar el grupo Boc .

Safety and Hazards

Direcciones Futuras

The future directions for “3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid” could involve its use in further proteomics research applications . Additionally, it could be used in the synthesis of other compounds, as demonstrated by the use of similar compounds in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Mecanismo De Acción

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that this compound can act as a protecting agent for methylamine in amination reactions , preventing degradation or unnecessary reactions. This suggests that it may interact with its targets by modifying their chemical structure or function.

Biochemical Pathways

Given its role in proteomics research , it may be involved in protein synthesis or modification pathways.

Result of Action

Given its role as a protecting agent for methylamine , it may help to stabilize this molecule and prevent its degradation, potentially influencing cellular processes that involve methylamine.

Action Environment

It is known that this compound is a solid at room temperature , suggesting that it may be stable under normal environmental conditions.

Propiedades

IUPAC Name |

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIFRGBXCKOUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375434 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124072-61-3 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)propanoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)

![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)